2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid
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Overview
Description
MSC-4106 is an orally active and potent inhibitor of the interaction between Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) with TEA domain family member (TEAD) transcription factors . This compound inhibits the auto-palmitoylation of TEAD1 and TEAD3, which are crucial for the formation of the YAP/TAZ-TEAD transcriptional complex . MSC-4106 has shown significant efficacy in preclinical models, particularly in cancer research .
Preparation Methods
The synthetic routes and reaction conditions for MSC-4106 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
MSC-4106 primarily undergoes inhibition reactions rather than traditional chemical reactions like oxidation or reduction. It inhibits the auto-palmitoylation of TEAD1 and TEAD3 . The common reagents and conditions used in these reactions include specific inhibitors and controlled environments to ensure the stability and activity of the compound . The major product formed from these reactions is the inhibited TEAD1 or TEAD3, which prevents the formation of the YAP/TAZ-TEAD transcriptional complex .
Scientific Research Applications
MSC-4106 has a wide range of scientific research applications, particularly in the fields of cancer biology and drug discovery . It is used to study the role of the YAP/TAZ-TEAD transcriptional complex in cancer progression and to develop potential therapeutic strategies targeting this pathway . Additionally, MSC-4106 is utilized in preclinical models to evaluate its efficacy in inhibiting tumor growth and metastasis . The compound’s ability to disrupt the YAP/TAZ-TEAD interaction makes it a valuable tool for understanding the molecular mechanisms underlying various cancers and for developing targeted therapies .
Mechanism of Action
MSC-4106 exerts its effects by binding to the lipidation pocket (P-site) of the TEAD1 transcription factor . This binding disrupts the interaction between TEAD1 and the transcriptional cofactors YAP and TAZ, preventing the formation of the YAP/TAZ-TEAD transcriptional complex . By inhibiting this complex, MSC-4106 effectively downregulates the expression of genes involved in cell proliferation and survival, thereby inhibiting tumor growth . The molecular targets of MSC-4106 include TEAD1 and TEAD3, and the pathways involved are primarily related to the Hippo signaling pathway .
Comparison with Similar Compounds
MSC-4106 is unique in its ability to inhibit the auto-palmitoylation of TEAD1 and TEAD3, which is a critical step in the formation of the YAP/TAZ-TEAD transcriptional complex . Similar compounds include other YAP/TAZ-TEAD inhibitors such as YAP-TEAD-IN-3, MY-1076, and LM-41 . These compounds also target the YAP/TAZ-TEAD interaction but may differ in their binding sites, potency, and pharmacokinetic properties . MSC-4106 stands out due to its high potency and oral bioavailability, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C18H12F3N3O2 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid |
InChI |
InChI=1S/C18H12F3N3O2/c1-23-9-14-13-8-10(17(25)26)2-7-15(13)24(16(14)22-23)12-5-3-11(4-6-12)18(19,20)21/h2-9H,1H3,(H,25,26) |
InChI Key |
HUSMWXZHQVTDRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C3=C(C=CC(=C3)C(=O)O)N(C2=N1)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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